Lanostane

Description

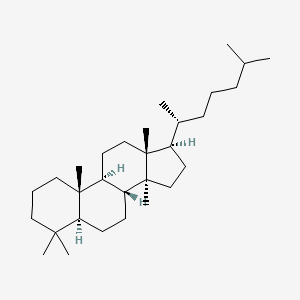

Structure

3D Structure

Propriétés

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-20-4 | |

| Record name | Lanostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,14-Trimethylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Biological Sources of Lanostane Type Triterpenoids

Fungal Kingdom as a Primary Source

The fungal kingdom represents a rich source of diverse lanostane-type triterpenoids. These compounds are often found in the fruiting bodies and mycelia of various fungal species, particularly within the Basidiomycetes.

Basidiomycetes Genera

Several genera within the Basidiomycetes are recognized for their production of this compound-type triterpenoids. Research has identified numerous such compounds in these fungi, contributing to their chemical profiles and, in some cases, their traditional medicinal uses.

Species belonging to the genus Ganoderma, often referred to as "Lingzhi" in traditional medicine, are well-known producers of this compound triterpenoids. These compounds are considered characteristic active metabolites in Ganoderma species, with over 400 lanostanoids isolated from this genus. mdpi.com

Ganoderma lucidum : This species is a registered medicinal fungus known to contain triterpenoids as main bioactive substances. nih.gov

Ganoderma australe : Studies on G. australe have led to the isolation of this compound triterpenes. nih.govkib.ac.cn Research on the fruiting bodies of G. australe has identified twelve new this compound triterpenoids, featuring uncommon 20(22)E configurations. nih.govnih.govsemanticscholar.orgresearchgate.net Additionally, chemical investigation has revealed ten new nor-lanostane triterpenes, including hexa-nor, penta-nor, and tetra-nor variants. kib.ac.cn

Ganoderma weberianum : While not explicitly detailed in the provided search results regarding specific this compound isolation, Ganoderma species in general are recognized for their this compound content. mdpi.com

Ganoderma luteomarginatum : This species is a significant source of this compound triterpenoids. A phytochemical investigation of the fruiting bodies of G. luteomarginatum resulted in the isolation of twenty-six this compound triterpenoids, including three previously undescribed ones. mdpi.comdntb.gov.uanih.gov These compounds contribute to the fungus's potential cytotoxic activities. mdpi.comdntb.gov.uaresearchgate.net

Below is a table summarizing some this compound triterpenoids found in Ganoderma species based on the search results:

| Species | Compound Type | Examples of Isolated Compounds | Source |

| Ganoderma australe | This compound triterpenoids | Twelve new compounds with 20(22)E configurations, ten new nor-lanostane triterpenes. | nih.govkib.ac.cnnih.govsemanticscholar.orgresearchgate.net |

| Ganoderma lucidum | This compound triterpenoids | Mentioned as containing lanostanoids, including lucidenic acid H and methyl lucidenate F. acs.org | acs.org |

| G. luteomarginatum | This compound triterpenoids | Twenty-six compounds isolated, including three new ones: lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol, lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy, and lanosta-8,20(22)-dien-3,11,23-trioxo-7β,15β-diol-26-oic acid methyl ester. mdpi.comnih.gov | mdpi.comdntb.gov.uanih.gov |

The genus Fomitopsis is another notable source of this compound-type triterpenoids, with these compounds contributing to the medicinal properties attributed to certain species. researchgate.netresearchgate.net

Fomitopsis officinalis : Also known as 'Agarikon', F. officinalis contains this compound triterpenoids in its basidiomes. nih.govtandfonline.com Chemical investigation has led to the isolation of new and known this compound triterpenoids from this species. researchgate.nethci.edu.aunih.gov Some of these compounds, such as fomitopsins, have shown activity against viruses and bacteria. nih.govtandfonline.com

Fomitopsis palustris : This species has been reported to contain 24-methylene-lanostane triterpenes. researchgate.netresearchgate.net

Fomitopsis pinicola : F. pinicola is a common bracket fungus from which this compound triterpenoids have been isolated. researchgate.netresearchgate.netnih.gov Investigations on the fruiting bodies of F. pinicola have resulted in the isolation of numerous this compound triterpenoids, including new and known analogues. acs.orgnih.govthieme-connect.com These compounds have been studied for various biological activities. acs.orgresearchgate.netnih.gov F. pinicola contains steroids, this compound triterpenoids, and ergostane (B1235598) compounds with antimicrobial properties. researchgate.net

Here is a table illustrating some this compound triterpenoids found in Fomitopsis species:

| Species | Compound Type | Examples of Isolated Compounds | Source |

| Fomitopsis officinalis | This compound triterpenoids | Fomitopsins, new and known this compound triterpenoids. researchgate.netnih.govtandfonline.comhci.edu.aunih.gov Officimalonic acids I-O (new 24-methyl-lanostane triterpenoids). researchgate.net | researchgate.netnih.govtandfonline.comhci.edu.aunih.govresearchgate.net |

| Fomitopsis palustris | 24-methylene-lanostane triterpenes | Mentioned as being isolated from this species. | researchgate.netresearchgate.net |

| Fomitopsis pinicola | This compound triterpenoids | Numerous new and known compounds. acs.orgnih.govthieme-connect.com Nor-pinicolic acids A-F (with unusual C-25-C-27 nor-lanostane skeletons). nih.gov Five this compound triterpenoids (compounds 1-5 in one study). thieme-connect.com | acs.orgresearchgate.netresearchgate.netnih.govthieme-connect.com |

The genus Antrodia, including the well-known Antrodia camphorata, is a source of this compound-type triterpenoids. frontiersin.orgthieme-connect.comacs.orgbiorxiv.orgnih.govrsc.orgmdpi.comresearchgate.net

Antrodia camphorata : This medicinal mushroom is known to contain triterpenoids as one of its main metabolites, with this compound-type triterpenoids being among them. frontiersin.orgthieme-connect.comnih.govrsc.orgresearchgate.net Studies on A. camphorata have isolated various this compound triterpenoids. thieme-connect.comacs.orgnih.govresearchgate.net For instance, eight new this compound triterpenoids were isolated from solid cultures of A. camphorata. thieme-connect.com Another study identified eleven new triterpenoids, including an unprecedented C31 this compound-type triterpenoid (B12794562), from dish-cultured A. camphorata. acs.org Some this compound triterpenoids from A. camphorata have shown neurotrophic properties. frontiersin.orgbiorxiv.org

A table highlighting this compound triterpenoids from Antrodia camphorata:

| Species | Compound Type | Examples of Isolated Compounds | Source |

| Antrodia camphorata | This compound triterpenoids | Eight new compounds including 3,7,11-trioxo- 5α-lanosta-8,24-(E)-dien-26-oic acid and methyl 11α-hydroxy-3,7-dioxo-5α-lanosta-8,24-(E)-dien-26-oate. thieme-connect.comnih.govresearchgate.net Antcamphorol A (an unprecedented C31 this compound-type). acs.org Tumulosic acid, polyporenic acid C, 16α-hydroxyeburicoic acid, dehydrotumulosic acid, and pachymic acid. frontiersin.orgbiorxiv.org | frontiersin.orgthieme-connect.comacs.orgbiorxiv.orgnih.govrsc.orgresearchgate.net |

Poria cocos, also known as Wolfiporia cocos, is a fungus whose sclerotia are used in traditional medicine and are known to contain this compound-type triterpenoids. jst.go.jpresearchgate.nettandfonline.comtandfonline.comfrontiersin.org

Poria cocos : The sclerotia of P. cocos are a source of this compound triterpenoids. jst.go.jpresearchgate.nettandfonline.comtandfonline.com Phytochemical studies have shown that this compound and 3,4-seco-lanostane tetracyclic triterpenoids are main components. researchgate.netfrontiersin.org Compounds such as pachymic acid, dehydropachymic acid, and polyporenic acid C have been isolated from P. cocos. jst.go.jptandfonline.com New this compound triterpenoids, including coriacoic acids A-D and poriacosones A and B, have also been identified. researchgate.nettandfonline.com

Some this compound triterpenoids found in Poria cocos:

| Species | Compound Type | Examples of Isolated Compounds | Source |

| Poria cocos | This compound triterpenoids | Pachymic acid, dehydropachymic acid, polyporenic acid C, tumulosic acid, dehydrotumulosic acid. jst.go.jptandfonline.comfrontiersin.org 29-hydroxypolyporenic acid C, 25-hydroxypachymic acid. jst.go.jptandfonline.com Coriacoic acids A-D, poriacosones A and B. researchgate.nettandfonline.com | jst.go.jpresearchgate.nettandfonline.comtandfonline.comfrontiersin.org |

Beyond the genera listed above, this compound-type triterpenoids have been identified in other fungal genera within the Basidiomycetes.

Laetiporus : Species within the genus Laetiporus, such as Laetiporus sulphureus and Laetiporus versisporus, contain this compound triterpenoids. biorxiv.orgcabidigitallibrary.orgsemanticscholar.orgresearchgate.netjst.go.jp Examples include sulfurenic acid, eburicoic acid, and versisponic acids A-E. semanticscholar.orgresearchgate.netjst.go.jp

Inonotus : Inonotus obliquus, known as Chaga mushroom, is a source of this compound-type triterpenes, including inotodiol and trametenolic acid. icm.edu.plresearchgate.netbibliotekanauki.plnih.govmdpi.com

Daedalea : this compound triterpenoids have been identified in Daedalea dickisii. researchgate.net

Elfvingia : While not specifically detailed in the search results for this compound content, Elfvingia is a genus of polypore fungi.

Tyromyces : this compound triterpenoids have been isolated from Tyromyces sambuceus. jst.go.jp

Ceriporia : this compound triterpenoids have been found in Ceriporia lacerata. jst.go.jp

A table listing other fungal genera and their this compound triterpenoid content:

| Genus | Species (Examples) | Compound Type | Examples of Isolated Compounds | Source |

| Laetiporus | L. sulphureus, L. versisporus | This compound triterpenoids | Sulfurenic acid, eburicoic acid, versisponic acids A-E. semanticscholar.orgresearchgate.netjst.go.jp | biorxiv.orgcabidigitallibrary.orgsemanticscholar.orgresearchgate.netjst.go.jp |

| Inonotus | I. obliquus | This compound triterpenes | Inotodiol, trametenolic acid. icm.edu.plresearchgate.netbibliotekanauki.plnih.govmdpi.com | icm.edu.plresearchgate.netbibliotekanauki.plnih.govmdpi.com |

| Daedalea | D. dickisii | This compound triterpenoids | Mentioned as containing this compound triterpenoids. | researchgate.net |

| Tyromyces | T. sambuceus | This compound triterpenoids | Six new this compound triterpenoids. jst.go.jp | jst.go.jp |

| Ceriporia | C. lacerata | This compound triterpenoids | This compound triterpenoids. jst.go.jp | jst.go.jp |

Poria Species (e.g., P. cocos) [10, 12, 25]

Mycelial Cultures as a Source of Lanostanoids

Mycelial cultures, particularly those of basidiomycetes, have been identified as significant sources of this compound triterpenoids. Research on various Ganoderma species, a genus well-known for its medicinal properties, has frequently reported the isolation of lanostanoids from their cultured mycelia. Studies investigating Ganoderma australe, for instance, have isolated antitubercular this compound triterpenoids from submerged cultures acs.orgresearchgate.net. Comparative analyses of Ganoderma orbiforme have shown that this compound constituents can differ between mycelial cultures and fruiting bodies, yet significant overlaps in compounds exist across natural fruiting bodies, cultivated fruiting bodies, and mycelial cultures mdpi.com. Ganoderma lucidum mycelia cultured through submerged fermentation have also yielded new this compound triterpene acids and their ethyl esters mdpi.comgoogle.com. Beyond Ganoderma, this compound-type triterpenoids have also been found in the mycelium of Lignosus rhinocerotis researchgate.net.

Plant Kingdom Sources

The plant kingdom represents another rich reservoir of this compound-type triterpenoids, with these compounds being found in specific plant families and localized within various tissues.

The family Schisandraceae, encompassing the genera Schisandra and Kadsura, is recognized as a notable source of both this compound- and cycloartane-type triterpenoids naturalproducts.net. Within this family, species like Kadsura coccinea have been studied for their this compound triterpenoids nih.gov. While this compound homologs are generally uncommon in dicotyledonous plants, they are present in numerous members of the Asparagaceae family, including ornamental species like muscari and squills mdpi.com. The Asparagaceae genera Scilla, Eucomis, Chionodoxa, and Muscari are particularly known for being rich sources of lanosterol-type triterpene glycosides researchgate.netnih.gov. More recently, the Primulaceae family, previously known for other types of triterpenoid saponins (B1172615), has also been reported to contain plant nor-lanostane saponins, specifically in the genera Vitaliana and Androsace mdpi.comresearchgate.net.

This compound triterpenoids can be localized in different parts of the plant. In the Schisandraceae family, these compounds have been found in the stems of Kadsura heteroclita and Kadsura coccinea, as well as the fruits of Schisandra species naturalproducts.netnih.gov. Studies on Schisandra sphaerandra have identified triterpenoids in the stem, while Schisandra sphenanthera contains them in both the leaf and stem nih.gov. Within the Asparagaceae family, the bulbs of Scilla species are highlighted as particularly rich sources of lanosterol-type triterpene glycosides researchgate.netnih.gov. Triterpenes in general are often found predominantly on plant surfaces, such as stem bark and leaves, and a this compound-type triterpenoid has been isolated from the stem bark of Protorhus longifolia globalscienceresearchjournals.org.

Specific Plant Families and Genera (e.g., Schisandraceae, Asparagaceae, Primulaceae) [11, 13, 32]

Marine Invertebrates

Marine organisms also contribute to the natural diversity of this compound-type triterpenoids, with sea cucumbers being a prominent example.

Sea cucumbers, belonging to the class Holothuroidea, are characteristically known for producing this compound-type triterpene glycosides, often referred to as holothurins or saponins mdpi.comglobalscienceresearchjournals.orgnih.govjst.go.jpkib.ac.cn. These compounds are a major class of secondary metabolites in sea cucumbers mdpi.com. The majority of these glycosides possess a holostane structure, which is derived from this compound and is characterized by the presence of an 18(20)-lactone in the aglycone mdpi.comglobalscienceresearchjournals.orgnih.govjst.go.jpkib.ac.cn. These triterpene glycosides are considered characteristic metabolites of sea cucumbers kib.ac.cn.

Structural Elucidation and Advanced Spectroscopic Characterization of Lanostane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of lanostane triterpenoids. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex architecture of these molecules. mdpi.comnih.govresearchgate.net

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, offers the initial and fundamental insights into the this compound skeleton.

The ¹H-NMR spectrum provides crucial information about the proton environment within the molecule. For instance, the spectra of this compound derivatives typically display signals for multiple methyl groups, including tertiary and secondary methyls, which are characteristic of the this compound framework. nih.govmdpi.com For example, in the analysis of certain this compound triterpenoids, the ¹H-NMR spectrum clearly showed four tertiary methyl groups and three secondary methyls. nih.gov Additionally, signals corresponding to oxygenated methine and methylene (B1212753) protons provide initial clues about the presence and location of hydroxyl or other oxygen-containing functional groups. nih.govnih.gov Olefinic proton signals are also key indicators of the presence and position of double bonds within the structure. mdpi.com

The ¹³C-NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type of carbon atoms (methyl, methylene, methine, and quaternary). This is instrumental in confirming the 30-carbon backbone of this compound or identifying variations, such as norlanostanes. nih.govkib.ac.cn Characteristic signals in the ¹³C-NMR spectrum include those for carbonyl groups (ketones, carboxylic acids, esters), olefinic carbons, and carbons bonded to oxygen. nih.govmdpi.com For example, the ¹³C-NMR spectrum of Ganolactone B displayed signals for six methyl groups, an oxygen-bearing quaternary carbon, two hydroxyl-bearing methine carbons, and various carbonyl carbons, which were pivotal in deducing its polyoxygenated this compound structure. nih.gov

The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, providing valuable data on the functionalization of the this compound core. mdpi.comscielo.br

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 35.5 | 1.65 (m), 1.05 (m) |

| 2 | 27.7 | 1.90 (m), 1.70 (m) |

| 3 | 79.0 | 3.22 (dd, 11.6, 4.4) |

| 4 | 38.9 | - |

| 5 | 50.5 | 0.80 (d, 5.0) |

| 6 | 18.8 | 1.55 (m), 1.45 (m) |

| 7 | 200.1 | - |

| 8 | 145.2 | - |

| 9 | 145.8 | - |

| 10 | 37.1 | - |

| 11 | 200.5 | - |

| 12 | 83.2 | 4.71 (brd, 8.0) |

| 13 | 44.5 | - |

| 14 | 50.1 | - |

| 15 | 32.2 | 2.10 (m), 1.90 (m) |

| 16 | 28.1 | 2.05 (m), 1.85 (m) |

| 17 | 48.3 | 1.75 (m) |

| 18 | 16.5 | 0.65 (s) |

| 19 | 18.2 | 1.20 (s) |

| 20 | 36.3 | 2.25 (m) |

| 21 | 18.6 | 0.95 (d, 6.5) |

| 22 | 36.1 | 1.60 (m) |

| 23 | 24.2 | 1.50 (m) |

| 24 | 126.5 | 5.30 (t, 7.0) |

| 25 | 133.4 | - |

| 26 | 25.7 | 1.70 (s) |

| 27 | 17.6 | 1.68 (s) |

| 28 | 28.2 | 0.88 (s) |

| 29 | 15.4 | 0.90 (s) |

| 30 | 24.8 | 1.25 (s) |

Note: This table is a representative example and chemical shifts can vary significantly based on the specific derivative and solvent used.

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected and arranged in space.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is fundamental in tracing out the spin systems within the molecule, for example, confirming the connectivity of protons in the side chain or within the ring systems. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, which is a critical step in the structural elucidation process. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire carbon skeleton by connecting different spin systems and identifying the positions of quaternary carbons and functional groups. For instance, HMBC correlations from methyl protons to neighboring carbons are often used to confirm the core this compound structure and the placement of substituents. nih.govmdpi.comtandfonline.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule. For example, NOESY or ROESY correlations can establish the orientation of substituents on the steroid rings (α or β) by showing spatial proximity between, for instance, an axial methyl group and other axial protons. mdpi.comrhhz.netacs.org

Through the combined interpretation of these 1D and 2D NMR experiments, a detailed planar structure and the relative configuration of this compound derivatives can be meticulously assembled. nih.govnih.gov

1D NMR (¹H, ¹³C) for Structural Framework Elucidation [2, 6, 12, 13, 19, 23, 31, 34, 35]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is routinely used to determine the precise molecular weight of a this compound derivative with high accuracy. mdpi.comnih.govd-nb.info This precision allows for the calculation of the elemental composition, yielding a unique molecular formula. nih.govmdpi.com For example, a molecular formula of C₃₄H₅₀O₈ was determined for a this compound derivative based on a high-resolution mass measurement. nih.gov This information is fundamental and serves as a starting point for further structural elucidation, complementing the data obtained from NMR spectroscopy. mdpi.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This technique provides valuable structural information by revealing the fragmentation patterns of the this compound molecule. The way the molecule breaks apart can give clues about the location of functional groups and the structure of the side chain. researchgate.netnih.gov This is particularly useful for identifying and distinguishing between isomers. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination [2, 6, 12, 19, 23, 31]

X-ray Crystallography for Absolute and Relative Configurations

While NMR and MS can provide the connectivity and relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. nih.govmdpi.comencyclopedia.pub

By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated. creative-biostructure.com This map allows for the precise determination of the spatial position of every atom in the molecule, confirming the molecular structure, and establishing both the relative and absolute configuration of all stereocenters. mdpi.comnih.gov The absolute configuration is determined by analyzing the anomalous scattering effects of the atoms. mit.eduresearchgate.net This technique has been crucial in unequivocally assigning the complex stereochemistry of numerous this compound triterpenoids. nih.govrsc.org

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of stereogenic centers is a fundamental challenge in the study of natural products like lanostanes. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are indispensable tools for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. grafiati.com The method measures the difference in absorption of left and right circularly polarized light by a chiral sample, resulting in a spectrum characterized by positive or negative peaks known as Cotton effects (CEs).

The absolute configuration of this compound derivatives is often established by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, most notably Density Functional Theory (DFT). mdpi.comresearchgate.net A good agreement between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. researchgate.net For instance, the absolute configuration of novel this compound triterpenoids has been successfully determined by analyzing their ECD spectra. frontiersin.org In one case, the experimental ECD spectrum showed a negative Cotton effect at 294 nm, which corresponded to the calculated spectrum for the (3S, 4S) configuration of a dihydronaphthalen-1(2H)-one derivative. mdpi.com Similarly, the R-configuration at C-22 in xuetonglactone E, a cycloartane (B1207475) triterpenoid (B12794562) related to lanostanes, was assigned based on a strong positive Cotton effect observed at 272 nm. frontiersin.org

Table 1: Examples of ECD Application in this compound-Related Derivatives

| Compound/Derivative Class | Key Observation | Assigned Configuration | Reference |

|---|---|---|---|

| Sohiracillinone | Negative Cotton Effect at 294 nm | (3S, 4S) | mdpi.com |

| Xuetonglactone A | Positive Cotton Effect at 255 nm (Δε = +5.64) | R at C-22 | frontiersin.org |

| Xuetonglactone E | Positive Cotton Effect at 272 nm (Δε = +3.31) | R at C-22 | frontiersin.org |

| Abiestetrane A | Negative CEs at 287 nm, 220 nm; Positive CE at 253 nm | Confirmed by comparison with DFT-calculated spectrum | researchgate.net |

Nuclear Magnetic Resonance (NMR)-based techniques provide an alternative or complementary approach for determining absolute configuration. Mosher's method and the Phenylglycine Methyl Ester (PGME) method are two prominent examples.

Mosher's method is used to determine the absolute configuration of chiral secondary alcohols (carbinols). springernature.com It involves the chemical derivatization of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming diastereomeric esters. springernature.com The protons near the newly formed chiral center experience different magnetic environments in the two diastereomers, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values for protons on either side of the carbinol carbon, the absolute stereochemistry can be deduced. This method has been applied to determine the absolute configuration of hydroxyl groups in various terpenoids. mdpi.com

The Phenylglycine Methyl Ester (PGME) method is particularly useful for determining the absolute configuration of chiral carboxylic acids. capes.gov.brresearchgate.net The carboxylic acid of the this compound derivative is condensed with (R)- and (S)-PGME to form diastereomeric amides. Similar to Mosher's method, the anisotropic effect of the phenyl group in the PGME reagent causes differential shielding of nearby protons in the ¹H NMR spectra of the diastereomers, allowing for the assignment of the absolute configuration at the α-carbon. researchgate.net This method has been successfully applied to determine the C-25 configuration of ganoderic acid A and its derivatives, which possess a carboxylic acid in their side chain. researchgate.net

Table 2: Application of NMR-Based Methods for this compound Derivatives

| Method | Target Functional Group | Principle | Application Example | Reference |

|---|---|---|---|---|

| Modified Mosher's Method | Secondary Alcohol (-OH) | ¹H NMR analysis of Δδ values in diastereomeric MTPA esters. | Determination of absolute configuration of hydroxyls in sterostrein D and stereumins. | mdpi.com |

| PGME Method | Carboxylic Acid (-COOH) | ¹H NMR analysis of anisotropic effects in diastereomeric PGME amides. | Determination of the C-25 absolute configuration in ganoderic acid A and its analogs. | researchgate.net |

Electronic Circular Dichroism (ECD) Spectroscopy [12, 13, 32]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. specac.comwebassign.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies provides a unique spectral "fingerprint". specac.com For this compound derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups, which is a critical step in the process of structure elucidation. researchgate.net

The IR spectrum is typically divided into a functional group region (4000–1500 cm⁻¹) and a fingerprint region (1500–500 cm⁻¹). specac.com The former is particularly useful for identifying specific bonds. For example, a broad absorption band around 3500–3200 cm⁻¹ is characteristic of an alcohol's O-H stretching vibration, while a strong, sharp peak around 1750–1650 cm⁻¹ indicates the presence of a carbonyl (C=O) group, found in ketones, aldehydes, esters, or carboxylic acids. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Lanostanes

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Alcohol / Hydroperoxide | O-H | Stretch, broad | 3500 - 3200 | libretexts.org |

| Carboxylic Acid | O-H | Stretch, very broad | 3300 - 2500 | specac.com |

| Alkanes | C-H | Stretch | 3000 - 2850 | pressbooks.pub |

| Ketone / Aldehyde | C=O | Stretch, strong | 1725 - 1705 | libretexts.orgpressbooks.pub |

| Ester (Lactone) | C=O | Stretch, strong | 1750 - 1735 | specac.com |

| Carboxylic Acid | C=O | Stretch, strong | 1725 - 1700 | specac.com |

| Alkene | C=C | Stretch | 1680 - 1640 | pressbooks.pub |

| Alcohol / Ester / Ether | C-O | Stretch | 1260 - 1000 | libretexts.org |

Advanced Computational Chemistry for Structural Analysis

Computational chemistry has become an indispensable partner to experimental spectroscopy in the structural analysis of complex molecules like lanostanes. These methods allow for the prediction of molecular properties and spectra, providing a crucial link between a proposed structure and the observed data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. uc.edu This approach offers a favorable balance between computational cost and accuracy, making it a popular method for calculating the structural and energetic properties of molecules. scirp.orgresearchgate.net

In the context of this compound structural elucidation, DFT calculations are most prominently used in conjunction with ECD spectroscopy. amazonaws.com The process involves:

Proposing possible stereoisomers for the isolated this compound derivative.

Performing geometry optimization for each isomer using a DFT method (e.g., with the B3LYP functional and a suitable basis set like 6-31G). researchgate.netscirp.org

Calculating the theoretical ECD spectrum for each optimized, low-energy conformer.

Comparing the Boltzmann-averaged theoretical spectrum with the experimental ECD spectrum.

The isomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute structure. This combined experimental-computational approach has become a gold standard for assigning the absolute configuration of new natural products. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization of Lanostane Scaffolds

Total Synthesis Approaches to Lanostane Skeletons

The de novo construction of the this compound tetracycle is a significant undertaking that has spurred the development of new synthetic methodologies. dartmouth.edu These strategies are often designed to be convergent and stereocontrolled, addressing the challenge of assembling the complex core with precision.

Asymmetric de novo synthesis aims to construct the this compound skeleton from simple, achiral or chiral starting materials, establishing the correct stereochemistry throughout the process. These approaches are essential for accessing enantiomerically pure lanostanes and their analogues. dartmouth.eduacs.org

Recent efforts have resulted in the concise asymmetric synthesis of this compound-related structures, such as 7,11-dideoxy-Δ⁵-lucidadone H, a hexanorthis compound. acs.org One approach began with simple chiral materials like epichlorohydrin, utilizing a sequence of a metallacycle-mediated annulative cross-coupling and an intramolecular Heck reaction to build a stereodefined tetracyclic intermediate. researchgate.net This intermediate, possessing the C9 and C13 quaternary centers, was then converted to the target hexanorthis compound system through a series of key transformations, including: acs.org

Formal inversion of the C13 quaternary center.

Oxidative dearomatization followed by a group-selective Wagner-Meerwein rearrangement.

A Lewis acid-mediated semi-Pinacol rearrangement.

Another strategy showcases a divergent approach, where a this compound-to-cucurbitane rearrangement, which is counter-biomimetic, was developed. nih.gov This was achieved through an oxidative dearomatization/Wagner-Meerwein rearrangement of a substrate with cucurbitane-like quaternary centers (at C9, C13, and C14), leading to a this compound system with the characteristic quaternary centers at C10, C13, and C14. nih.govresearchgate.net

| Starting Material | Key Reactions | Target Scaffold/Molecule | Reference |

| Epichlorohydrin | Metallacycle-mediated annulative cross-coupling, Intramolecular Heck reaction, Oxidative dearomatization/Wagner-Meerwein rearrangement, Semi-Pinacol rearrangement | 7,11-dideoxy-Δ⁵-lucidadone H (Hexanorthis compound) | acs.org |

| Chiral Enyne | Annulative cross-coupling, Intramolecular Heck reaction, Hydroxy-directed Simmons-Smith cyclopropanation, Regioselective deconjugative alkylation, Allylic oxidation | Octanorcucurbitacin B (related tetracyclic triterpenoid) | researchgate.net |

| Cucurbitane-like Substrate | Oxidative dearomatization, Group selective Wagner-Meerwein rearrangement | Functionalized this compound System | nih.gov |

Biomimetic cation-olefin cyclizations are a powerful tool for constructing polycyclic terpenoid skeletons, including this compound. dartmouth.edu This strategy mimics the natural biosynthetic pathway where the acyclic precursor, 2,3-oxidosqualene (B107256), is cyclized by the enzyme lanosterol (B1674476) synthase to form the protosterol cation, which then rearranges to lanosterol. nih.govresearchgate.net

In the laboratory, chemists have designed and synthesized polyene substrates that, upon treatment with acid, initiate a cascade of cyclizations to form the tetracyclic core. nsf.gov W.S. Johnson's work in this area is notable, demonstrating the use of a polyene substrate containing two alkyne units to synthesize the euphol (B7945317) ring system, a structural isomer of this compound. dartmouth.edudartmouth.edu The cyclization was optimally achieved in a biphasic mixture of formic acid and pentane (B18724). dartmouth.edudartmouth.edu

E. J. Corey and colleagues demonstrated the first carbocation-olefin cyclization route specifically targeting the lanosterol series. nsf.gov These biomimetic approaches are elegant in their ability to generate significant molecular complexity in a single step, though controlling the stereochemistry and preventing undesired side reactions can be challenging.

| Precursor Type | Key Reaction Condition | Product Type | Key Researchers | Reference |

| Dienediynol | Formic acid and pentane (biphasic) | Euphol/Tirucallol (this compound isomers) | W. S. Johnson | dartmouth.edudartmouth.edu |

| Polyolefin | Acid-catalyzed cyclization | Lanostenol | E. J. Corey | nsf.gov |

De Novo Asymmetric Synthesis Strategies

Semisynthesis from Precursors (e.g., Lanosterol)

Given the commercial availability and structural richness of lanosterol, semisynthesis is a highly practical and widely used approach to generate a vast array of this compound derivatives. acs.orgresearchgate.net This strategy involves the chemical modification of the lanosterol backbone to introduce new functional groups or alter existing ones, providing access to natural products that are difficult to isolate and novel analogues with tailored properties. researchgate.netnih.gov

Oxidation reactions are fundamental in the semisynthesis of this compound derivatives, allowing for the introduction of hydroxyl, carbonyl, and epoxide functionalities at various positions. These reactions are often challenging due to the need for high chemo- and regioselectivity on a complex scaffold.

A prime example is the semisynthesis of ganodermanontriol (B1230169) from lanosterol. researchgate.netnih.gov This multi-step synthesis involves several key oxidative transformations. An important step is the formation of a Δ⁷,⁹⁽¹¹⁾-diene core, which is achieved through the mild acidic opening of a lanosterone-derived epoxide. researchgate.netnih.gov

Allylic oxidation is another crucial tool. For instance, the oxidation of lanosterol using mild oxidizing agents like quinolinium chlorochromate (QCC) can selectively oxidize the C-3 hydroxyl group to a ketone while minimizing rearrangements of the double bond, which can be an issue with more acidic oxidants like Jones reagent. nih.gov The C-14 methyl group (C-32) is a common target for oxidation, mimicking the first step of lanosterol's conversion to cholesterol. nih.gov This can be achieved through enzymatic or chemical means to install hydroxyl, aldehyde, or carboxylic acid functionalities. nih.govrsc.orgnih.gov

Beyond oxidation, a wide range of functional group interconversions are employed to elaborate the this compound scaffold. These modifications are essential for building the specific structural features found in diverse this compound natural products.

The synthesis of 32-functionalised this compound derivatives illustrates this approach. rsc.org Starting from 3β-acetoxylanostan-7α-ol, a key hypoiodite (B1233010) reaction was used to introduce functionality at the C-32 methyl group, leading to the synthesis of derivatives such as 3β-acetoxylanost-7-en-32-al and 3β,32-diacetoxylanost-7-ene. rsc.orgnih.gov

In the synthesis of ganodermanontriol, a key challenge was the reconstruction of the trisubstituted alkene side chain. This was accomplished using stereoselective and chemoselective phosphonate (B1237965) reactions, demonstrating precise control over functional group manipulation. researchgate.netnih.gov Other modifications include the conversion of hydroxyl groups to acetates or other esters, and the transformation of ketones into hydrazones, as seen in the synthesis of a 2,4-dinitrophenylhydrazone derivative of oxidized lanosterol. nih.gov

Strategic Oxidation Reactions (e.g., Epoxidations, Allylic Oxidations)

Preparation of this compound Derivatives with Specific Structural Features

The ultimate goal of many synthetic efforts is to produce this compound derivatives with unique and often complex structural motifs that are associated with specific biological activities.

The bioinspired synthesis of spirochensilide A from lanosterol is a remarkable example. acs.orgresearchgate.net This synthesis features a cascade of sophisticated reactions to build the molecule's unique spiro[4.5]decane motif and vicinal all-carbon quaternary chiral centers. The key transformations included: researchgate.net

A directed C–H oxidation.

A Wagner–Meerwein-type double methyl migration.

A Meinwald rearrangement.

A double-bond isomerization/spiroketal formation cascade.

Similarly, the first total synthesis of ganodermanontriol, a bioactive triterpene from the mushroom Ganoderma lucidum, was achieved via a nine-step semisynthesis from lanosterol. nih.gov This process not only yielded the target molecule but also three of its stereoisomers, enabling a deeper understanding of its structure-activity relationships. researchgate.netnih.gov The synthesis of this compound dimers, such as ganoweberianones, has also been accomplished through the condensation of natural this compound monomers, showcasing another strategy for creating complex derivatives. nih.gov These examples highlight how tailored synthetic strategies, whether from simple precursors or from lanosterol itself, provide indispensable tools for exploring the vast chemical space of this compound triterpenoids.

Side-Chain Modifications

Modifications to the C17 side chain of the this compound skeleton are a primary strategy for creating derivatives with altered biological properties. The Δ24 double bond in lanosterol is a key site for a variety of chemical transformations.

Research has described technically simple routes to obtain individual epimers of side-chain derivatives from commercial-grade lanosterol. researcher.life These methods allow for the preparation of epimerically pure 24,25-epoxy-, 24,25-dihydroxy-, and 24-bromo-25-hydroxylanosterol in good yields. researcher.life Hypophosphorous acid has been effectively used as a catalyst for the cohalogenation of the Δ24(25) bond and for the efficient conversion of the 24,25-epoxy and 24-bromo-25-hydroxy derivatives into their corresponding diols. researcher.life

Furthermore, the introduction of heteroatoms into the side chain has been explored. Syntheses of lanosterol derivatives with C24-amino and thio-functionalities have been developed. researcher.life Another significant modification involves the oxidative cleavage of the side chain. This process can yield a C-22 aldehyde, which serves as a key intermediate. chemistryviews.org Subsequent reductive amination reactions with various amines, such as piperidine (B6355638) and morpholine, can then be performed on these aldehyde intermediates to generate novel cholestane-type steroids with diverse amine-containing side chains. chemistryviews.org

Table 1: Examples of this compound Side-Chain Modifications

| Starting Material | Reaction/Reagents | Modification Type | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Lanosterol (Δ24(25) bond) | Epoxidation | Oxidation | 24,25-Epoxylanosterol | researcher.life |

| Lanosterol (Δ24(25) bond) | Cohalogenation (e.g., with N-bromosuccinimide) / H3PO2 | Halogenation/Hydroxylation | 24-Bromo-25-hydroxylanosterol | researcher.life |

| 24,25-Epoxylanosterol | Acid-catalyzed hydrolysis (e.g., H3PO2) | Hydrolysis | 24,25-Dihydroxylanosterol | researcher.life |

| Lanosterol | Side-chain cleavage | Oxidative Cleavage | C-22 Aldehyde (Cholestane nucleus) | chemistryviews.org |

| C-22 Aldehyde Intermediate | Reductive Amination (e.g., with Piperidine) | Amination | C-22 Piperidinyl derivative | chemistryviews.org |

Ring System Transformations

Altering the core tetracyclic system of this compound leads to fundamentally different molecular architectures, including skeletal rearrangements that are both biomimetic and counter-biomimetic. These transformations often involve complex cationic shifts and rearrangements.

A notable transformation is the this compound-to-cucurbitane rearrangement. The cucurbitanes are a related class of triterpenoids characterized by a 19(10→9β)-abeo-lanostane skeleton. This rearrangement can be initiated from a 9α-hydroxy-11-keto this compound derivative under Westphalen-type dehydration conditions (sulfuric acid in acetic anhydride). cdnsciencepub.comugr.es This reaction proceeds via a Wagner-Meerwein-type migration of the C10-methyl group (C19) to the C9 position. researchgate.netrsc.org

Conversely, a "counter-biomimetic" cucurbitane-to-lanostane transformation has also been achieved. nih.govnih.gov This process involves an oxidative dearomatization/Wagner-Meerwein rearrangement of a cucurbitane-like precursor possessing an alkene at C11–C12. nih.govnih.gov The reaction selectively shifts the methyl group at C9 back to C10, re-establishing the characteristic this compound triad (B1167595) of quaternary centers at C10, C13, and C14. nih.govnih.gov

Other significant ring transformations include the formation of C-nor-D-homo this compound derivatives. cdnsciencepub.comresearchgate.net For instance, the acid-catalyzed treatment of 3β-acetoxy-9α-hydroxy-11-keto-5α-lanostane can yield a 14(13→12)abeo-lanost-12-ene, which represents a C-nor-D-homo rearranged skeleton. cdnsciencepub.com Furthermore, bioinspired syntheses have utilized sequences like a Meinwald rearrangement of an epoxide to contract the C-ring and form a unique spiro[4.5]decane motif within the B-C ring system. researchgate.net

Table 2: Examples of this compound Ring System Transformations

| Starting Scaffold | Key Reaction/Conditions | Transformation Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 9α-Hydroxy-11-keto-lanostane | Westphalen-type rearrangement (H2SO4/Ac2O) | This compound → Cucurbitane | 19(10→9β)abeo-lanostene (Cucurbitane) | cdnsciencepub.comugr.es |

| Cucurbitane precursor (C11-C12 alkene) | Oxidative dearomatization/Wagner-Meerwein rearrangement | Cucurbitane → this compound | Functionalized this compound | nih.govnih.gov |

| 9α-Hydroxy-11-keto-lanostane | Acid catalysis (p-toluenesulfonic acid) | C/D Ring Rearrangement | C-nor-D-homo-lanostane | cdnsciencepub.com |

| This compound-derived epoxide | Meinwald Rearrangement | B/C Ring Spirocyclization | Spiro[4.5]decane motif | researchgate.net |

| This compound-derived 12β-hydroxy steroid | Cationic Rearrangement | Biomimetic Ring Contraction/Expansion | C-nor-D-homo steroid substructure | rsc.orgrsc.org |

Development of Modular Synthetic Routes

While semisynthesis from lanosterol is a common approach, the de novo total synthesis of the complex this compound scaffold provides unparalleled opportunities for structural variation. Modular, or convergent, strategies, where large fragments of the molecule are synthesized independently before being coupled, are highly desirable for their efficiency and flexibility. caltech.edursc.org Such approaches allow for the synthesis of diverse analogs by simply substituting different building blocks. caltech.eduumt.edu

A significant challenge in this compound synthesis is the construction of the tetracyclic core with its multiple stereodefined quaternary centers. dartmouth.edudartmouth.edu One innovative and non-biomimetic de novo strategy employs a metallacycle-mediated annulative cross-coupling reaction. dartmouth.eduacs.org This approach can efficiently construct the functionalized hydrindane (C/D ring) system. dartmouth.edu This key fragment is then elaborated through a series of reactions, including an intramolecular Heck reaction or a Friedel-Crafts cyclization, to complete the tetracyclic system. nih.govthieme-connect.com This convergent strategy stands in contrast to linear syntheses or biomimetic polyene cyclizations.

For instance, one route begins with a chiral enyne, which undergoes a sequence of annulative cross-coupling and an intramolecular Heck reaction to yield a stereodefined tetracycle. nih.govacs.org This intermediate serves as a versatile platform that can be transformed into either this compound or cucurbitane-type structures through carefully chosen rearrangement reactions. nih.gov Another de novo approach features an alkoxide-directed [2+2+2] annulation to form the C/D ring system, followed by a Brønsted acid-mediated Friedel-Crafts cyclization to afford the tetracycle, which is then rearranged under oxidative conditions. thieme-connect.com These strategies, by building the complex core from smaller, pre-functionalized modules, exemplify the power of convergent synthesis in accessing the this compound scaffold and its structurally diverse relatives.

Biochemical and Molecular Mechanism Studies of Lanostane Type Triterpenoids

Interactions with Cellular Components and Signaling Pathways

Lanostane triterpenoids engage with cellular components and modulate intricate signaling networks, influencing processes critical for cell survival, growth, and function.

This compound triterpenoids have been shown to modulate the activity of various enzymes. For instance, studies have indicated their ability to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism nih.gov. Additionally, certain this compound triterpenoids, including poricoic acid GM, have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes central to inflammatory responses jkchemical.com. The broad inhibitory effect of Ganoderma lucidum triterpenoids on various cytochrome P450 enzymes (CYPs), particularly CYP 1A2, has also been reported, suggesting potential for drug-drug interactions chem960.com. Ganodrol C (Ganoderiol C) was found to inhibit multiple CYPs chem960.com. This compound triterpenoids have also been identified as selective inhibitors of acetylcholinesterase (AChE) chemfaces.org.

Beyond enzymatic modulation, this compound triterpenoids can interact with cellular receptors and proteins, influencing downstream signaling cascades. Research highlights their interference with key signaling pathways such as NF-κB, RAS-MAPK, PI3K/Akt/mTOR, p53, and JNK pathways jkchemical.comnih.govwikipedia.orgwikipedia.orgctdbase.org. These interactions can lead to various cellular outcomes, including cell cycle arrest and the induction of apoptosis nih.govwikipedia.org. Computational studies, including molecular docking, have been employed to explore the binding affinity and interaction modes of this compound triterpenoids with target proteins chem960.comwikipedia.orgoup.com. Specifically, the anti-MYC potential of this compound-type triterpenes has been investigated using computational approaches like ensemble docking and molecular dynamics simulations nih.govwikipedia.org. These studies suggest that certain this compound triterpenes, such as ganoderic acid E, ganoderic acid Df, ganoderic acid XL4, and mariesiic acid A, can interact favorably with the MYC protein, potentially inhibiting the formation of the MYC-MAX complex nih.govwikipedia.org. Binding energy calculations have provided insights into the stability of these protein-ligand complexes nih.govwikipedia.org.

Enzymatic Target Modulation [20, 27]

Regulation of Metabolic Pathways

This compound-type triterpenoids play a role in modulating various metabolic pathways, particularly the sterol biosynthesis pathway and fungal-specific metabolic processes.

This compound is an intermediate in the biosynthesis of cholesterol and other sterols in eukaryotes wikipedia.orgareeo.ac.irnih.gov. This compound triterpenoids, particularly those from Ganoderma lucidum, have been shown to interfere with the sterol biosynthesis pathway by inhibiting key enzymes like HMG-CoA reductase nih.govnih.gov. This enzyme catalyzes a rate-limiting step in the mevalonate (B85504) pathway, which leads to the production of lanosterol (B1674476), the precursor to cholesterol wikipedia.orgnih.govnih.gov. Inhibition of HMG-CoA reductase by this compound triterpenoids can lead to a reduction in downstream sterol production nih.gov. For example, 7-oxo-ganoderic acid Z has demonstrated inhibitory effects on HMG-CoA reductase activity in vitro nih.gov.

In fungi, where this compound triterpenoids are often produced as secondary metabolites, these compounds play a role in regulating internal fungal metabolism and maintaining cell wall integrity nih.govnih.gov. Research highlights the importance of the this compound backbone and associated functional groups for these biochemical interactions within the fungal organism itself nih.govnih.gov.

Sterol Biosynthesis Pathway Modulation (e.g., HMG-CoA reductase inhibition) [1, 14, 15, 33, 35]

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound triterpenoids relates to their biochemical activities. Preliminary SAR analyses have been conducted for various activities, including glucose uptake stimulation, cytotoxicity, anti-adipogenesis, and α-glucosidase inhibition nih.govnih.govuni.lumedicinesfaq.comnih.govnih.gov. For instance, studies on glucose uptake stimulation by this compound triterpenoids from Wolfiporia cocos indicated that the 6/6/6/5 ring skeleton and the double bond between C-8 and C-9 are beneficial for activity nih.gov. SAR studies on α-glucosidase inhibition by Ganoderma resinaceum triterpenes suggested that the C-24/C-25 double bond, a carboxylic acid group at C-26, and a hydroxyl group at C-15 are important for enhancing inhibitory effects nih.gov. In the context of anti-adipogenesis, the presence of an A-seco-23→26 lactone skeleton in this compound triterpenoids from Ganoderma applanatum was suggested to play a key role uni.lu. Furthermore, preliminary structure-cytotoxicity relationships have been explored for this compound triterpenoids against various cancer cell lines medicinesfaq.comnih.govnih.gov.

Correlating Structural Features with Specific Enzyme Inhibition (e.g., HMG-CoA reductase, α-glucosidase)

This compound-type triterpenoids have demonstrated inhibitory effects on enzymes such as HMG-CoA reductase and α-glucosidase. nih.govsemanticscholar.orgresearchgate.net These enzymes are significant targets in the management of hypercholesterolemia and type 2 diabetes, respectively.

Studies on Ganoderma lingzhi have investigated the structural requirements for α-glucosidase inhibition by this compound-type triterpenoids, including ganoderma alcohols and ganoderma acids. The presence of a hydroxyl substituent at the C-3 position and a double bond moiety at C-24 and C-25 in ganoderma alcohols are necessary for increased α-glucosidase inhibitory activity. nih.gov For ganoderma acids, a hydroxyl substituent at C-11 and a carboxylic group in the side chain are essential for recognizing α-glucosidase inhibitory activity. nih.gov Additionally, a double bond moiety at C-20 and C-22 in the side chain and a hydroxyl substituent at C-3 of ganoderma acids further improve this inhibitory activity. nih.gov

Research on Ganoderma leucocontextum identified several this compound triterpenes with inhibitory activity against both HMG-CoA reductase and α-glucosidase. researchgate.net Compounds such as ganoleucoin A, ganoleucoin C, ganoleucoin F, ganoleucoin J, ganoleucoin K, ganoleucoin L, ganoleucoin M, ganoleucoin Q, ganoleucoin R, ganoleucoin W, ganoleucoin Y, and ganoleucoin Z showed stronger inhibitory activity against HMG-CoA reductase than the positive control atorvastatin. researchgate.net In the α-glucosidase inhibition assay, compounds including ganoleucoin B, ganoleucoin C, ganoleucoin D, ganoleucoin E, ganoleucoin F, ganoleucoin G, ganoleucoin H, ganoleucoin I, ganoleucoin J, ganoleucoin K, ganoleucoin L, ganoleucoin M, ganoleucoin N, ganoleucoin P, ganoleucoin Q, ganoleucoin R, ganoleucoin T, ganoleucoin U, ganoleucoin V, ganoleucoin W, ganoleucoin X, ganoleucoin Y, and ganoleucoin Z exhibited inhibitory activity. researchgate.net Preliminary analysis suggested that the terpenoid side chain and phenolic hydroxyl groups significantly contribute to the α-glucosidase inhibitory activity of these compounds. researchgate.net

From Ganoderma resinaceum, several this compound triterpenes, including Resinacein C, ganoderic acid Y, lucialdehyde C, 7-oxo-ganoderic acid Z3, 7-oxo-ganoderic acid Z, and lucidadiol, demonstrated strong inhibitory effects against α-glucosidase. researchgate.net Structure-activity relationship studies indicated that a C-24/C-25 double bond is necessary for α-glucosidase inhibitory activity. researchgate.net Moreover, a carboxylic acid group at C-26 and a hydroxyl group at C-15 play important roles in enhancing the inhibitory effects. researchgate.net

Here is a summary of some this compound-type triterpenoids and their enzyme inhibitory activities:

| Compound Name | Source | Target Enzyme | Key Structural Features for Activity | Reference |

| Ganoderma alcohols | Ganoderma lingzhi | α-glucosidase | OH at C-3, C24/C25 double bond | nih.gov |

| Ganoderma acids | Ganoderma lingzhi | α-glucosidase | OH at C-11, C-26 COOH, C20/C22 double bond, OH at C-3 | nih.gov |

| Ganoleucoin A, C, F, J, K, L, M, Q, R, W, Y, Z | Ganoderma leucocontextum | HMG-CoA reductase | Not specified in snippet | researchgate.net |

| Ganoleucoin B-L, N-R, T-Y, Z | Ganoderma leucocontextum | α-glucosidase | Terpenoid side chain, phenolic OH groups | researchgate.net |

| Resinacein C, Ganoderic acid Y, Lucialdehyde C, 7-oxo-ganoderic acid Z3, 7-oxo-ganoderic acid Z, Lucidadiol | Ganoderma resinaceum | α-glucosidase | C24/C25 double bond, C-26 COOH, C-15 OH | researchgate.net |

Structural Determinants for Anti-Adipogenesis Activity

This compound triterpenoids have shown potential in inhibiting adipogenesis, the process of cell differentiation into adipocytes. Studies on Ganoderma applanatum have identified several this compound-type triterpenoids with significant anti-adipogenesis effects in the 3T3-L1 cell model. mdpi.comresearchgate.netnih.govresearchgate.net

Compounds such as 16, 22, 28, and 32 isolated from G. applanatum exhibited stronger anti-adipogenesis effects than the positive control LiCl at a concentration of 20 μM. mdpi.comresearchgate.net Compounds 15 and 20 significantly reduced lipid accumulation during the differentiation of 3T3-L1 cells, with IC50 values of 6.42 and 5.39 μM, respectively. mdpi.comresearchgate.net

Structure-activity relationship studies of this compound triterpenoids from G. applanatum suggest that the A-seco-23→26 lactone skeleton could play a key role in anti-adipogenesis activity. mdpi.comresearchgate.net Further research on Ganoderma lucidum also indicated that this compound triterpenes can inhibit adipocyte differentiation in 3T3-L1 cells. thieme-connect.com For instance, t-butyl lucidenate B (compound 2) significantly reduced triglyceride accumulation and suppressed the activity of glycerol-3-phosphate dehydrogenase (GPDH). thieme-connect.com This compound also suppressed the gene expression of PPARγ, C/EBPα, and SREBP-1c, which are key transcription factors involved in adipogenesis. thieme-connect.com

Here is a summary of some this compound-type triterpenoids with anti-adipogenesis activity:

| Compound Name | Source | Activity | IC50 (μM) | Key Structural Features for Activity | Reference |

| Compound 16 | Ganoderma applanatum | Stronger anti-adipogenesis than control | >20 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| Compound 22 | Ganoderma applanatum | Stronger anti-adipogenesis than control | >20 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| Compound 28 | Ganoderma applanatum | Stronger anti-adipogenesis than control | >20 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| Compound 32 | Ganoderma applanatum | Stronger anti-adipogenesis than control | >20 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| Compound 15 | Ganoderma applanatum | Reduced lipid accumulation | 6.42 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| Compound 20 | Ganoderma applanatum | Reduced lipid accumulation | 5.39 | A-seco-23→26 lactone skeleton likely important | mdpi.comresearchgate.net |

| t-butyl lucidenate B | Ganoderma lucidum | Reduced TG accumulation, suppressed GPDH activity | 80 (72% reduction) | Not specified in snippet | thieme-connect.com |

Specific Substitutions and Their Influence on Biochemical Responses

The biological activities of this compound-type triterpenoids are closely linked to their specific substitution patterns on the core this compound skeleton. ontosight.aimdpi.com These modifications, such as the presence of hydroxyl, carbonyl, or carboxyl groups, and the position and configuration of double bonds, can significantly influence their interactions with biological targets and subsequent biochemical responses. ontosight.airesearchgate.netnih.govresearchgate.net

As discussed in the context of enzyme inhibition, the position of hydroxyl groups and double bonds are critical for α-glucosidase inhibitory activity. nih.govresearchgate.net Similarly, the A-seco-23→26 lactone skeleton in certain Ganoderma applanatum triterpenoids appears to be important for anti-adipogenesis activity. mdpi.comresearchgate.net

Further research is needed to establish clear-cut structure-activity relationships between the substitution patterns of this compound triterpenoids and their corresponding biological effects. mdpi.com This could involve isolating potent derivatives in large quantities for semi-synthesis or using enriched mixtures of triterpenoids obtained through specialized extraction techniques. mdpi.com

Modulation of Immune System Components at a Biochemical Level

This compound-type triterpenoids have been shown to modulate various components of the immune system at a biochemical level, influencing both innate and adaptive immune responses. nih.govnih.govresearchgate.netmdpi.com

Effects on Cytokine Secretion (e.g., IFN-γ, IL-4, IL-5)

Several this compound triterpenoids have demonstrated the ability to modulate cytokine secretion, which are key signaling molecules in the immune system. nih.gov Extracts from Wolfiporia cocos containing this compound triterpenoids, such as tumulosic acid, poronic acid C, and three-epi dehydrotumulosic acid, can significantly stimulate the secretion of IFN-γ by mouse spleen cells. frontiersin.orgresearchgate.net IFN-γ is a crucial cytokine associated with the T-helper 1 (Th1) immune response and plays a role in enhancing non-specific (innate) immunity. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org

Concurrently, these this compound triterpenoids can reduce the secretion of IL-4 and IL-5. mdpi.comfrontiersin.orgresearchgate.net IL-4 and IL-5 are cytokines associated with allergic reactions and the T-helper 2 (Th2) immune response. mdpi.comfrontiersin.orgresearchgate.net This suggests that this compound triterpenoids may help modulate the balance between Th1 and Th2 immune responses. frontiersin.orgresearchgate.net

Studies using Poria cocos extract, which contains this compound triterpenoids, have also shown the ability to modulate Th1/Th2 responses under allergic stimulation. mdpi.com This includes increasing Th1 cytokines like IFN-γ and IL-2, while decreasing Th2 cytokines such as IL-4, IL-5, and IL-10. mdpi.com

Here is a summary of the effects of some this compound-type triterpenoids on cytokine secretion:

| Compound/Extract | Source | Effect on IFN-γ Secretion | Effect on IL-4 Secretion | Effect on IL-5 Secretion | Reference |

| Tumulosic acid, Poronic acid C, 3-epi dehydrotumulosic acid (from Wolfiporia cocos extract) | Wolfiporia cocos | Stimulate | Reduce | Reduce | frontiersin.orgresearchgate.net |

| Poria cocos extract | Poria cocos | Increase | Decrease | Decrease | mdpi.com |

Influence on Cellular Immune Responses (e.g., T-helper cells, NK cells, phagocytic activity)

In addition to modulating cytokine secretion, this compound-type triterpenoids can influence cellular immune responses, including the activity of T-helper cells, Natural Killer (NK) cells, and phagocytic activity.

This compound triterpenoids from Wolfiporia cocos have been shown to activate natural killer cells, thereby enhancing non-specific (innate) immunity. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net NK cells are a key component of the innate immune system and play a role in recognizing and eliminating infected or abnormal cells. mdpi.comfrontiersin.org Activation of NK cells by this compound triterpenoids contributes to the promotion of the Th1 immune response. frontiersin.orgresearchgate.net

Poria cocos extract containing this compound triterpenoids has been shown to enhance non-specific immunity through activating natural killer cells and promoting IFN-γ secretion by Type 1 T-helper (Th1) cells. nih.govnih.govresearchgate.netmdpi.com Conversely, the extract significantly decreased IL-4 and IL-5 secretion by Type 2 T-helper (Th2) cells. nih.govnih.govresearchgate.netmdpi.com This demonstrates the ability of these compounds to modulate the balance between Th1 and Th2 responses, which is crucial for effective immunity and preventing allergic reactions. mdpi.comfrontiersin.orgresearchgate.netmdpi.com

While the provided search results primarily focus on the effects on T-helper cells (specifically Th1 and Th2 differentiation influenced by cytokine profiles) and NK cells, some sources mention that triterpenoids, in general, can influence the phagocytic effect of mononuclear macrophages and the level of lymphocyte transformation, indicating broader effects on cellular immunity. researchgate.netsci-hub.se However, specific details directly linking this compound triterpenoids to modulated phagocytic activity were not extensively detailed in the provided snippets.

Here is a summary of the effects of some this compound-type triterpenoids on cellular immune responses:

| Compound/Extract | Source | Effect on NK Cells | Effect on T-helper Cells | Effect on Phagocytic Activity | Reference |

| This compound triterpenoids (from Wolfiporia cocos) | Wolfiporia cocos | Activate | Promote Th1 response, Modulate Th1/Th2 balance | Not extensively detailed | frontiersin.orgresearchgate.net |

| Poria cocos extract | Poria cocos | Activate | Promote Th1 response, Suppress Th2 response | Mentioned generally for triterpenoids | nih.govnih.govresearchgate.netmdpi.commdpi.com |

Evolutionary Biology of Lanostane Biosynthesis

Origins of Sterol Biosynthesis Pathways in Prokaryotes and Eukaryotes

The biosynthesis of sterols begins with the cyclization of squalene (B77637) epoxide, catalyzed by oxidosqualene cyclases (OSCs) oup.compnas.org. In eukaryotes, this cyclization primarily yields either lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants) nih.govoup.com. The evolutionary link between sterol biosynthesis in bacteria and eukaryotes has been recognized, with recent phylogenetic analyses suggesting a bacterial origin for some sterol biosynthetic genes oup.compnas.org.

Bacterial Homologs of Sterol Biosynthetic Genes

While sterol synthesis is widespread in eukaryotes, it is almost entirely absent in archaea and is found only sporadically in bacteria nih.govpnas.org. However, studies have identified bacterial homologs of key sterol biosynthetic enzymes, including squalene monooxygenase (SQMO) and oxidosqualene cyclase (OSC) pnas.orgtandfonline.com. For instance, the proteobacterium Methylococcus capsulatus and the planctomycete Gemmata obscuriglobus have been shown to possess genes encoding these enzymes pnas.orgtandfonline.com. G. obscuriglobus is particularly notable as it produces lanosterol and its isomer parkeol (B1252197) but lacks the enzymes for subsequent modifications, suggesting it might retain a more ancient, abbreviated sterol biosynthetic pathway pnas.org. Structural analyses of enzymes like CYTOCHROME P450 STEROL 14α-DEMETHYLASE (CYP51) in sterol-producing bacteria, such as Methylococcus capsulatus, reveal significant similarities to their eukaryotic counterparts oup.com.

Horizontal Gene Transfer Events

The discontinuous distribution of sterol synthesis pathways across bacterial phyla, coupled with phylogenetic evidence, supports the hypothesis that horizontal gene transfer (HGT) has played a significant role in the evolution and spread of these pathways pnas.orgnih.govnih.gov. It is likely that gene transfer events occurred between a limited number of bacterial groups and an ancestral unicellular eukaryote pnas.org. While an earlier hypothesis proposed a eukaryotic origin for sterol biosynthetic genes with transfer to bacteria, recent phylogenetic analyses suggest that bacterial homologs often occupy deeper branches in phylogenetic trees, supporting a bacterial origin and subsequent transfer to eukaryotes oup.com. Interdomain gene transfer events, potentially from Myxococcota or extinct bacterial lineages to eukaryotes, or even in the reverse direction, are considered likely oup.com. HGT has also been implicated in the transfer of specific sterol modification genes between different eukaryotic lineages, such as the transfer of sterol C-5 desaturase genes among Dikarya fungi nih.gov.

Divergence of Lanosterol and Cycloartenol Synthesis

The cyclization of 2,3-oxidosqualene (B107256) represents a key branching point in sterol biosynthesis, leading to either lanosterol or cycloartenol nih.govoup.comresearchgate.net. This divergence is primarily mediated by two distinct enzymes: lanosterol synthase (LAS) and cycloartenol synthase (CAS) oup.comoup.com. Animals and fungi primarily utilize LAS to produce lanosterol, which is then converted to cholesterol and ergosterol (B1671047), respectively oup.comnih.gov. Plants, on the other hand, predominantly use CAS to synthesize cycloartenol, the precursor for phytosterols (B1254722) oup.comoup.com.

Phylogenetic Markers in Sterol Biosynthesis

The choice between lanosterol and cycloartenol synthesis serves as a significant phylogenetic marker acs.org. The enzymes responsible, LAS and CAS, are homologs of bacterial squalene-hopene cyclase (SHC), suggesting a common evolutionary origin pnas.orgnih.gov. Phylogenetic analyses of OSCs reveal distinct clades corresponding to LAS and CAS, reflecting the evolutionary separation of these pathways oup.com. While CAS is generally found in photosynthetic eukaryotes, LAS is characteristic of non-photosynthetic lineages like animals and fungi acs.org. However, the presence of LAS genes has also been identified in some plant species, suggesting the existence of dual pathways in certain lineages researchgate.netoup.com.

Evolutionary Pressures Shaping Pathway Bifurcation

The evolutionary pressures that led to the divergence of the lanosterol and cycloartenol pathways are not fully understood, but they are likely related to the different cellular and environmental contexts in which these organisms evolved. The requirement for oxygen in sterol biosynthesis suggests that the pathway evolved after the rise of atmospheric oxygen nih.govoup.com. The distinct membrane lipid compositions and the need for specific sterols for various cellular functions in different eukaryotic lineages likely drove the selection and refinement of either the lanosterol or cycloartenol pathway oup.com. In plants, the presence of both CAS and LAS may allow for metabolic flexibility and the production of diverse sterols and triterpenoids, potentially linked to roles in membrane structure and defense researchgate.netnih.gov.

Evolution of Post-Cyclization Modification Enzymes

Following the initial cyclization of oxidosqualene to form lanosterol or cycloartenol, a series of enzymatic modifications are required to produce the diverse array of mature sterols found in eukaryotes oup.com. These post-cyclization steps involve enzymes catalyzing reactions such as demethylation, desaturation, reduction, and isomerization oup.com. The evolution of these modification enzymes has contributed significantly to the diversification of sterol structures across different eukaryotic lineages oup.comnih.gov.

Enzymes involved in post-cyclization modifications, such as sterol methyltransferases (SMTs), sterol desaturases (e.g., C-5 desaturase), and reductases (e.g., Δ24-sterol reductase), show varying degrees of conservation and lineage-specific expansions oup.comnih.gov. The evolution of these enzymes, often through gene duplication and subsequent neofunctionalization, has enabled the synthesis of lineage-specific sterols like cholesterol in animals, ergosterol in fungi, and various phytosterols in plants oup.comnih.govnih.gov. For example, the evolution of specific SMTs in sponges is linked to the production of unique C30 sterols . Similarly, in plants, the evolution of enzymes like SSR2 in Solanum species allows for the production of cholesterol in addition to phytosterols oup.comnih.gov. The study of these enzymes and their phylogenetic relationships provides insights into the complex evolutionary history of sterol diversity oup.comacs.org.

Here is a table summarizing some key enzymes and their roles in sterol biosynthesis:

| Enzyme Class | Abbreviation | Key Reaction | Primary Organismal Distribution (Canonical Pathway) |

| Squalene Monooxygenase | SQMO | Epoxidation of squalene | Eukaryotes, some Bacteria |

| Oxidosqualene Cyclase | OSC | Cyclization of squalene epoxide | Eukaryotes, some Bacteria |

| Lanosterol Synthase | LAS | Cyclization to lanosterol | Animals, Fungi, some Plants |

| Cycloartenol Synthase | CAS | Cyclization to cycloartenol | Plants |

| Sterol Methyltransferase | SMT | Methylation at C-24 | Plants, Fungi, some Bacteria |

| Sterol C-14 Demethylase | CYP51 | Removal of methyl group at C-14 | Eukaryotes, some Bacteria |

| Sterol C-5 Desaturase | Introduction of a double bond at C-5 | Eukaryotes | |

| Sterol Δ24-Reductase | Reduction of a double bond at C-24 | Eukaryotes, some Bacteria | |

| Cyclopropyl Sterol Isomerase | CPI | Opening of the cyclopropane (B1198618) ring in cycloartenol | Plants |

Acquisition of Additional Genes in Fungal and Plant Pathways

While the initial stages of isoprenoid biosynthesis leading to squalene share common roots, the downstream pathways for producing specific sterols and triterpenoids, including lanostane derivatives, show divergence. In animals and fungi, lanosterol synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, which is a precursor for cholesterol and ergosterol synthesis, respectively. oup.com In contrast, plants primarily utilize cycloartenol synthase 1 (CAS1) to produce cycloartenol, a key intermediate in phytosterol biosynthesis. oup.com

The distinct cyclization products (lanosterol in fungi/animals and cycloartenol in plants) represent an early point of divergence in the sterol/triterpene biosynthetic pathways across different eukaryotic kingdoms. Although fungi and plants both utilize the MVA pathway for terpene biosynthesis, plants possess an additional pathway in their chloroplasts that is absent in fungi and animals. wikipedia.org

The acquisition of additional genes has played a crucial role in shaping the diversity of secondary metabolites, including this compound-type compounds, in both fungi and plants. In fungi, horizontal gene transfer (HGT), particularly from bacteria, has been identified as a mechanism for acquiring genes involved in the biosynthesis of secondary metabolites and facilitating adaptation to ecological niches, such as residing within plant tissues. creamjournal.orgwikipedia.org These transferred genes can provide new functions, potentially contributing to the fungi's ability to interact with plants, for instance, by detoxifying plant defense compounds or synthesizing growth-promoting hormones. creamjournal.org While ancient and relatively rare, plant-fungus HGT events may have provided important gene functions leading to wider substrate use and habitat spread. wikipedia.org